N-Benzyl Epinephrine

Descripción

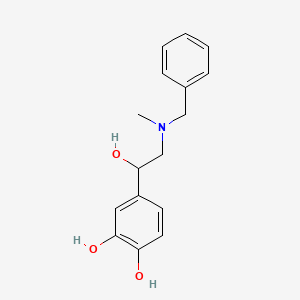

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-[2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-17(10-12-5-3-2-4-6-12)11-16(20)13-7-8-14(18)15(19)9-13/h2-9,16,18-20H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENHZTNWVCNPRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301171362 | |

| Record name | 4-[1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301171362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095714-91-2 | |

| Record name | 4-[1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1095714-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301171362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N Benzyl Epinephrine

Classical and Stereoselective Synthesis Pathways

The synthesis of N-Benzyl Epinephrine (B1671497) is primarily achieved through the reduction of its precursor, 3',4'-dihydroxy-2-N-benzyl-N-methyl-aminoacetophenone, also known as N-benzyladrenalone. Both classical, non-stereoselective methods and modern, highly stereoselective pathways are employed to accomplish this conversion.

A classical approach involves the use of sodium borohydride (B1222165) in an alcoholic solvent like methanol (B129727) to reduce N-benzyladrenalone. medchemexpress.com This method is cost-effective and utilizes a safer, less hazardous reducing agent, but it produces a racemic mixture of N-benzyl adrenaline (DL-Epinephrine after debenzylation). medchemexpress.com The reaction proceeds via the portion-wise addition of sodium borohydride at low temperatures (e.g., 0-5°C) to manage the exothermic reaction, followed by the in-situ conversion to epinephrine. medchemexpress.com

Stereoselective synthesis, crucial for producing the pharmacologically active (-)-epinephrine, predominantly relies on asymmetric hydrogenation. This process converts N-benzyladrenalone into the optically active N-Benzyl Epinephrine base. researchgate.netisotope.com

Asymmetric hydrogenation is the cornerstone of modern stereoselective epinephrine synthesis, with this compound as a key intermediate. This reaction employs chiral catalysts to achieve high enantiomeric purity. The most common catalytic systems are based on rhodium or ruthenium complexes paired with chiral phosphine (B1218219) ligands. researchgate.netsynzeal.com

A widely cited method uses a rhodium catalyst, such as [Rh(COD)Cl]2, in conjunction with a chiral bidentate phosphine ligand. researchgate.netisotope.com One such ligand is (2R,4R)-4-(dicyclohexylphosphino)-2-(diphenylphosphinomethyl)-N-methylaminopyrrolidine or its close derivative, (2R,4R)-4-dicyclohexylphosphino)-2-(diphenylphosphinomethyl)-N-methylaminocarbonylpyrrolidine (RR-MCCPM). medchemexpress.comisotope.com This catalytic system facilitates the hydrogenation of N-benzyladrenalone to produce the desired (R)-enantiomer of this compound with high selectivity. isotope.com More recent advancements have explored ruthenium-based catalysts, such as RuCl(S,S)-Teth-TsDpen, for the asymmetric transfer hydrogenation of α-amino ketones, demonstrating excellent enantioselectivities (up to 99.3:0.7 er) and high yields. synzeal.com

Table 1: Catalytic Systems for this compound Synthesis

| Catalyst Type | Precursor | Catalyst System | Key Features |

|---|---|---|---|

| Rhodium-based | N-benzyladrenalone | [Rh(COD)Cl]2 / (RR-MCCPM) |

High optical purity (≥98% ee); Industrial application. isotope.com |

| Ruthenium-based | α-amino ketone HCl salts | RuCl(S,S)-Teth-TsDpen |

High enantiomeric ratio (>99.9:0.1 er); Reduced synthetic steps. synzeal.com |

| Classical Reagent | N-benzyladrenalone | Sodium Borohydride | Inexpensive and safe; Produces racemic product. medchemexpress.com |

The N-benzyl group is instrumental in the successful stereoselective synthesis of epinephrine. It serves as a protecting group for the secondary amine of the epinephrine backbone. researchgate.netnih.gov This protection is essential because unprotected primary and secondary amines can coordinate with the metal catalyst, interfering with the desired catalytic cycle and reducing both reactivity and enantioselectivity. synzeal.com

The benzyl (B1604629) group is stable under a variety of reaction conditions, including both acidic and basic environments, making it a robust choice for multi-step syntheses. caymanchem.com After the chiral center is established via asymmetric hydrogenation to form this compound, the protecting group must be removed to yield the final epinephrine product. This deprotection is typically achieved through catalytic hydrogenation. researchgate.netcaymanchem.com The N-benzyl group is cleaved by hydrogenation over a palladium on carbon (Pd/C) catalyst, often in an acidic solution to yield the desired epinephrine salt. researchgate.netsymeres.com This debenzylation step is efficient and clean, preserving the stereochemical integrity established in the previous step. nih.gov

Asymmetric Hydrogenation Reactions and Catalysis

Advanced Synthetic Strategies for Enhanced Enantiomeric Purity

Achieving the high enantiomeric purity required for pharmaceutical-grade epinephrine often involves more than just the asymmetric hydrogenation step. An advanced strategy combines the catalytic reaction with a subsequent purification step that leverages the physicochemical properties of this compound. researchgate.netisotope.com

Preparation of Deuterated and Stable Isotope-Labeled this compound for Research Applications

For research applications, particularly in pharmacokinetic studies and as internal standards for quantitative mass spectrometry, stable isotope-labeled versions of this compound are synthesized. caymanchem.comsynzeal.com Specifically, this compound-D3, where the three hydrogen atoms on the N-methyl group are replaced by deuterium, is commercially available for such purposes. synzeal.com

The chemical name for this compound is 4-(2-(Benzyl(methyl-d3)amino)-1-hydroxyethyl)benzene-1,2-diol. synzeal.com The synthesis of such labeled compounds generally involves using a deuterated reagent at the appropriate step. For this compound-D3, this would likely involve using deuterated methylamine (B109427) or a deuterated methylating agent in the construction of the side chain. These labeled compounds are crucial for drug metabolism and pharmacokinetic (DMPK) research, allowing for precise quantification and differentiation from their endogenous, non-labeled counterparts. symeres.com

Synthesis of this compound Derivatives for "Caged" Compound Research

"Caged" compounds are molecules whose biological activity is masked by a photolabile protecting group. The active molecule can be released with high spatial and temporal precision by applying light, making them valuable tools in biological research. Derivatives of epinephrine have been synthesized for this purpose, where a photolabile group is attached to the molecule. mdpi.com

A common strategy involves installing an ortho-nitrobenzyl group, a well-known photolabile protecting group, onto the amino group of epinephrine. mdpi.com For example, a classical caged epinephrine derivative is synthesized by reacting epinephrine with 2-nitrobenzyl bromide in the presence of a base like potassium carbonate. This creates an N-(2-nitrobenzyl) epinephrine analog.

To modulate the properties of these caged compounds, further derivatization can be undertaken. One study described the synthesis of a carbamate-type caged epinephrine. This involved first preparing 2-nitrobenzyl (4-nitrophenyl) carbonate, which was then reacted with epinephrine to form a carbamate (B1207046) linkage between the photolabile 2-nitrobenzyl group and the epinephrine amine. This modification was shown to alter the byproducts formed during photolysis, leading to a cleaner release of the active epinephrine. These synthetic strategies highlight the chemical versatility of the epinephrine scaffold in creating sophisticated tools for research.

Chemical and Preclinical Biochemical Investigations

Structure-Activity Relationship (SAR) Implications of N-Benzyl Substitution

The structure-activity relationship (SAR) for epinephrine (B1671497) and related phenethylamines is well-documented, highlighting the critical role of the substituent on the amine nitrogen in determining receptor selectivity and activity. For adrenergic agonists, a primary or secondary aliphatic amine separated by two carbons from a substituted benzene (B151609) ring is considered essential for high agonist activity. gpatindia.com

The size and nature of the N-substituent significantly modulate the compound's interaction with adrenergic receptors. gpatindia.com While epinephrine, with its N-methyl group, demonstrates potent activity at both alpha (α) and beta (β) adrenergic receptors, increasing the size of this substituent generally leads to a decrease in α-receptor activity and an increase in β-receptor activity. gpatindia.com For instance, replacing the methyl group with a larger isopropyl group results in a negligible alpha agonist effect. gpatindia.com

The introduction of an N-benzyl group, an arylalkyl substituent, is a noteworthy modification. This substitution is reported to enhance β-receptor selectivity. gpatindia.com The lipophilic nature of the benzyl (B1604629) group can also lead to increased cell penetration and potentially a longer duration of action. gpatindia.com Specifically for β-adrenergic receptors, N-benzyl substitution has been found to increase both affinity and potency. mdpi.com This observation is an exception to the general trend observed for some other receptor systems, where converting a primary amine to a secondary one with a large substituent can lead to a loss of activity. mdpi.com

Table 1: Influence of N-Substituent on Adrenergic Receptor Activity This table is generated based on data from the text.

| N-Substituent on Epinephrine Core | Alpha (α) Receptor Activity | Beta (β) Receptor Activity | Key SAR Implications |

|---|---|---|---|

| Methyl (Epinephrine) | Maximum | Maximum | Potent non-selective agonist. gpatindia.com |

| Isopropyl | Negligible | Increased | Shift towards β-receptor selectivity. gpatindia.com |

| Benzyl (Arylalkyl group) | Decreased | Increased | Provides β-selectivity, increased lipophilicity, and potentially longer duration of action. gpatindia.com |

Enzymatic N-Debenzylation Studies and Mechanistic Insights

The metabolic fate of N-benzyl substituted amines, including N-Benzyl Epinephrine, prominently features enzymatic N-debenzylation. This reaction is primarily catalyzed by the cytochrome P450 (P450) monooxygenase system. koreascience.krresearchgate.net The process involves the cleavage of the C-N bond between the nitrogen atom and the benzyl group. researchgate.net

Mechanistic studies on model compounds like N-benzyl-N-substituted benzylamines propose a pathway initiated by the P450/O₂/NADPH system. koreascience.krresearchgate.net One proposed mechanism involves a one-electron transfer from the amine to the activated P450 enzyme, generating a radical cation. koreascience.krresearchgate.net This intermediate can then undergo further reactions. koreascience.kr An alternative mechanism, suggested from studies on N-benzyl-N-cyclopropylamine, involves hydrogen abstraction at the carbon adjacent to the nitrogen, rather than a single electron transfer (SET) process. nih.gov

Regardless of the initial step, the pathway proceeds to form an α-hydroxylamine (carbinolamine) intermediate. koreascience.kr This species is unstable and subsequently fragments, yielding benzaldehyde (B42025) and the de-benzylated primary or secondary amine (in this case, epinephrine). koreascience.krresearchgate.net This dealkylation is a crucial step in the metabolism and clearance of such compounds. researchgate.net

In Vitro Biotransformation Pathways and Enzyme Interactions

In vitro studies confirm that the biotransformation of N-benzyl amines is a complex process involving several enzymatic pathways. While N-debenzylation is a major route, other reactions can also occur. The cytochrome P450 system is the principal catalyst, with various isoforms contributing to the metabolism. koreascience.krresearchgate.netnih.gov

Studies on the related compound benzphetamine show that P450 enzymes can catalyze not only N-debenzylation but also N-demethylation and aromatic hydroxylation. nih.gov The relative contribution of each pathway can be influenced by the specific P450 isoform involved and the substrate's ability to orient itself within the enzyme's active site. nih.gov For example, mechanistic studies with a modified CYP2B1 enzyme showed a greater reduction in N-demethylation compared to N-debenzylation of benzphetamine. nih.gov

The N-dealkylation reactions catalyzed by P450 are dependent on cofactors, particularly NADPH. researchgate.net Besides P450, other enzymes like peroxidases have also been shown to catalyze N-dealkylation reactions, although their mechanisms may differ. researchgate.net The interaction with specific P450 isoforms can be explored using chemical inhibitors, which helps in identifying the key enzymes responsible for the metabolism of a particular compound. dntb.gov.ua The biotransformation of this compound would thus be expected to yield epinephrine and benzaldehyde as primary metabolites through the N-debenzylation pathway, with potential for further metabolism on the epinephrine core or the benzyl moiety.

Table 2: Enzymes and Pathways in the Biotransformation of N-Benzyl Amines This table is generated based on data from the text.

| Enzyme Family | Specific Enzyme (Example) | Metabolic Pathway | Mechanistic Notes |

|---|---|---|---|

| Cytochrome P450 | CYP2B1 | N-Debenzylation, N-Demethylation, Aromatic Hydroxylation | Catalyzes oxidative dealkylation via a radical cation or hydrogen abstraction mechanism. koreascience.krnih.govnih.gov |

| Peroxidase | Horseradish Peroxidase (HRP) | N-Dealkylation | Generally accepted to proceed via a 1-electron transfer process. researchgate.net |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Epinephrine |

| Norepinephrine |

| Benzphetamine |

| Benzaldehyde |

Analytical Research Methodologies for N Benzyl Epinephrine

Chromatographic Techniques for Analysis and Purity Assessment

Chromatographic methods are the cornerstone for separating and quantifying N-Benzyl Epinephrine (B1671497) from epinephrine and other related substances. High-Performance Liquid Chromatography (HPLC) is the most prevalent and reliable technique for this purpose. researchgate.net

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is commonly utilized, employing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. This setup allows for the effective separation of N-Benzyl Epinephrine from the more polar epinephrine and other synthesis-related impurities. researchgate.net The selection of the mobile phase, its pH, and the organic modifier are critical for achieving optimal separation. A common mobile phase consists of an aqueous buffer (such as sodium phosphate) mixed with an organic solvent like methanol (B129727) or acetonitrile. researchgate.netnih.gov The pH is often adjusted to an acidic value (e.g., pH 3.1-3.8) to ensure the catecholic and amine functionalities are in a consistent, protonated state, which leads to sharper peaks and better reproducibility. researchgate.netnih.gov

Detection is typically performed using an ultraviolet (UV) detector, with a wavelength set around 280 nm, which corresponds to an absorbance maximum for the catechol moiety present in the molecule. researchgate.net For more definitive identification, HPLC systems can be coupled with a mass spectrometer (LC-MS), which provides molecular weight and structural data in addition to retention time. mdpi.com The purity of this compound is assessed by calculating the area percentage of its peak relative to the total area of all peaks in the chromatogram. A synthesis route for epinephrine that utilizes this compound as an intermediate can yield a final product with a purity exceeding 99.0% as determined by HPLC.

Below is a table summarizing typical HPLC parameters used for the analysis of epinephrine and its related compounds, which are applicable to this compound.

| Parameter | Typical Value/Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Water/Methanol/Acetic Acid (e.g., 85:10:5 v/v/v) researchgate.net or Sodium Phosphate Buffer/Methanol (e.g., 85:15 v/v) nih.gov | Elutes compounds from the column. |

| pH | ~3.1 - 3.8 researchgate.netnih.gov | Controls ionization of analytes for consistent retention and peak shape. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |

| Detector | UV at 280 nm researchgate.net | Quantifies the compound based on its light absorption. |

| Internal Standard | 3,4-Dihydroxybenzylamine researchgate.net | Improves quantitative accuracy by correcting for injection volume variations. |

Gas Chromatography (GC)

While HPLC is the primary method for analyzing this compound itself, Gas Chromatography (GC) can be employed to analyze for the presence of volatile impurities, such as residual solvents that may be left over from the synthesis process. Due to the low volatility of this compound, derivatization would be required to make it suitable for GC analysis, making HPLC the more direct and preferred method. mdpi.com

Spectroscopic Characterization Methods in Research Contexts

Spectroscopic methods are indispensable for the structural elucidation and definitive identification of this compound, complementing the data obtained from chromatographic techniques. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and chemical structure of a compound. When coupled with HPLC (LC-MS), it is a powerful tool for identifying impurities in a sample. For this compound (C₁₆H₁₉NO₃), MS analysis will confirm its molecular weight of approximately 273.3 g/mol . synzeal.com Further analysis of the fragmentation pattern can help confirm the presence of the benzyl (B1604629) group, the catechol ring, and the ethanolamine (B43304) side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers detailed insight into the atomic-level structure of the molecule. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) are used.

¹H NMR: Provides information on the number and types of protons and their neighboring environments. The spectrum for this compound would be expected to show distinct signals for the protons on the benzyl group, the aromatic protons of the catechol ring, the methine proton of the C-OH group, the methylene (B1212753) protons adjacent to the nitrogen, and the N-methyl protons.

¹³C NMR: Shows signals for each unique carbon atom in the molecule, helping to confirm the carbon skeleton.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the various functional groups present in a molecule based on their absorption of infrared radiation. It is a valuable technique for confirming the identity of this compound, often used as a primary identification test in pharmacopeial methods. europa.eu The spectrum would show characteristic bands for the different parts of the molecule.

The table below outlines the key spectroscopic techniques and their role in characterizing this compound.

| Spectroscopic Technique | Information Obtained | Expected Observations for this compound |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Molecular ion peak corresponding to a mass of ~273.3 Da. synzeal.com |

| ¹H and ¹³C NMR | Detailed molecular structure and connectivity of atoms. repec.org | Signals confirming the presence of catechol, benzyl, and N-methylethanolamine moieties. |

| FTIR Spectroscopy | Presence of specific functional groups. | Characteristic absorption bands for O-H (hydroxyl), aromatic C-H, C=C (benzene rings), and C-O stretches. mdpi.com |

Development and Validation of Analytical Reference Standards for Research

The availability of highly pure and well-characterized reference standards is a prerequisite for accurate analytical testing in pharmaceutical research and quality control. synzeal.com this compound itself is developed and used as an analytical reference standard, particularly for its role as a known impurity (designated as Epinephrine Impurity D) in the production of epinephrine. pharmaffiliates.comveeprho.com

The development of this compound as a reference standard involves its chemical synthesis followed by rigorous purification. The identity and purity of the resulting material must be unequivocally established. This is accomplished using the same analytical techniques described previously:

Identity Confirmation: The structural identity is confirmed using a combination of spectroscopic methods, including MS, ¹H NMR, ¹³C NMR, and FTIR. synzeal.com The data must be consistent with the known structure of 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)benzene-1,2-diol. synzeal.com

Purity Assessment: The purity of the reference standard is determined primarily by HPLC. researchgate.net The standard should be free from significant levels of other impurities.

Once the reference standard is prepared, the analytical methods used for its characterization and for its future use in routine testing must be validated. Method validation demonstrates that a procedure is suitable for its intended purpose and provides reliable results. researchgate.net This process involves evaluating parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netnih.gov

In quantitative analysis, isotopically labeled versions of the standard, such as this compound-D3, may be used as internal standards. synzeal.compharmaffiliates.com The use of a stable isotope-labeled internal standard can significantly improve the accuracy and precision of quantitation, especially in complex matrices, by correcting for variations during sample preparation and analysis.

The validated reference standard serves two main purposes in research and quality control:

Qualitative Identification: Used to confirm the presence of this compound in a test sample by comparing retention times in HPLC. synzeal.com

Quantitative Measurement: Used to create a calibration curve to accurately determine the concentration of this compound as an impurity in batches of epinephrine. synzeal.comsynzeal.com

Future Research Directions and Advanced Chemical Biology Applications

Exploration of Novel Synthetic Strategies for High Purity N-Benzyl Epinephrine (B1671497)

The synthesis of N-Benzyl Epinephrine is a critical step in the industrial production of pure (-)-epinephrine. The benzyl (B1604629) group serves as a crucial protecting group for the amine, enabling precise stereoselective reactions. Future research is focused on refining these synthetic pathways to achieve even higher purity and efficiency.

A key area of exploration is the asymmetric hydrogenation of N-benzyl adrenalone (B1665550) (3',4'-dihydroxy-2-N-benzyl-N-methyl-amino-acetophenone) to form the desired (R)-N-Benzyl Epinephrine. google.com Current methods often employ rhodium-based catalysts with chiral phosphine (B1218219) ligands, such as (2R, 4R)-4-(dicyclohexylphosphino)-2-(diphenylphosphino-methyl)-N-methyl-aminocarbonyl-pyrrolidine (MCCPM), to achieve high enantioselectivity. google.com This process can yield (-)-epinephrine with a purity exceeding 99.0% and an enantiomeric excess of more than 95.0% after debenzylation. nih.gov

Novel strategies under investigation aim to improve upon these established methods. One approach involves the in-situ preparation and conversion of N-benzyl adrenalone, which can lead to greater yields and purity of the final epinephrine product. lgcstandards.com Research into alternative and more cost-effective reducing agents, such as sodium borohydride (B1222165), is also underway. The use of sodium borohydride is considered inexpensive and safe, and its portion-wise addition can control the exothermic nature of the reduction reaction. lgcstandards.com

Comprehensive Elucidation of this compound Biotransformation Profiles

While this compound is primarily known as a synthetic intermediate for epinephrine, its own biological fate has not been extensively studied. synzeal.com Currently, there is a notable lack of research data concerning the biotransformation and metabolic pathways of this compound. This represents a significant gap in knowledge and a crucial area for future investigation, particularly if any direct biological applications of the compound were to be considered.

The biotransformation of its close relative, epinephrine, is well-documented, involving rapid inactivation by enzymes such as catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO), primarily in the liver. drugbank.comhmdb.ca This process leads to metabolites like vanillylmandelic acid (VMA). drugbank.com It is plausible that this compound could be a substrate for similar enzymatic pathways. The bulky N-benzyl group, however, could significantly alter its interaction with these enzymes, potentially leading to a different metabolic profile, a slower rate of degradation, or the formation of unique metabolites.

Future research should focus on in vitro and in vivo studies to identify the metabolic products of this compound. This would involve incubating the compound with liver microsomes, hepatocytes, and recombinant metabolic enzymes to characterize the resulting metabolites using advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR). Such studies would clarify whether the N-benzyl group is cleaved to release epinephrine, or if the entire molecule undergoes phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) reactions. A comprehensive understanding of its metabolic stability, potential for drug-drug interactions, and the toxicological profile of its metabolites is essential for any future development of this compound-based chemical tools intended for in vivo use.

Design and Synthesis of this compound Analogs for Chemical Probe Development

The development of chemical probes is essential for dissecting complex biological pathways. The this compound scaffold provides a versatile platform for designing such tools. Although direct analogs of this compound developed as probes are not widely reported, related research highlights the potential in this area.

One avenue of development is the synthesis of isotopically labeled analogs, such as this compound-d3. synzeal.comlgcstandards.com In this analog, the methyl group on the nitrogen is replaced with a trideuterated methyl group. synzeal.com These labeled compounds are invaluable as internal standards in analytical methods like mass spectrometry for the accurate quantification of this compound in complex samples during process development and quality control. synzeal.comsynzeal.com

Furthermore, the core structure can be modified to create probes that interact with specific biological targets. For instance, research into inhibitors of phenylethanolamine N-methyltransferase (PNMT), the enzyme that synthesizes epinephrine, has involved creating N-benzyl derivatives of other molecules to probe the enzyme's active site. nih.gov This demonstrates the utility of the N-benzyl moiety in designing molecules that target the adrenergic system.

A significant area for future probe development lies in creating "caged" compounds. These are chemically modified, inactive versions of a bioactive molecule that can be activated with spatiotemporal precision using an external trigger, most commonly light. nih.govmdpi.com Synthesizing a caged version of this compound, or using N-benzyl variants as part of the caging group on epinephrine itself, could create powerful tools for studying adrenergic signaling. These probes would allow researchers to release the active compound at specific times and locations within a biological system, offering precise control over receptor activation. mdpi.comcsic.es

Advancements in Photopharmacological Tools Utilizing N-Benzyl Variants of Epinephrine

Photopharmacology is a rapidly advancing field that uses light to control the activity of drugs and other bioactive molecules. nih.govresearchgate.net This approach offers unprecedented spatial and temporal control over biological processes. csic.esacs.org N-benzyl variants of epinephrine are at the forefront of developing sophisticated photopharmacological tools, often referred to as "caged" compounds.

A primary strategy involves attaching a photolabile protecting group, or "cage," to the epinephrine molecule, rendering it biologically inactive. mdpi.com The ortho-nitrobenzyl group is a classic example of such a cage. mdpi.comresearchgate.net Upon irradiation with a specific wavelength of light, this benzyl-derived cage is cleaved, releasing the active epinephrine molecule. mdpi.com This "uncaging" process allows for the precise activation of adrenergic receptors in a controlled manner.

Recent research has focused on refining these tools to improve their efficiency and reduce potential toxicity. A significant advancement was the design and synthesis of a novel caged epinephrine analog that incorporates a carbamate (B1207046) linker between the ortho-nitrobenzyl protecting group and the epinephrine molecule. mdpi.comresearchgate.net It was discovered that the photolysis of classical ortho-nitrobenzyl-caged epinephrine could lead to the formation of adrenochrome, a potentially cytotoxic oxidation product. mdpi.com The newer carbamate-linked analog, however, was found to release epinephrine cleanly upon irradiation without producing this harmful byproduct. mdpi.comresearchgate.net This development makes it a much more valuable and reliable tool for advanced studies of signaling pathways, such as in platelet activation. mdpi.comresearchgate.net

Future advancements in this area may include the development of photoswitchable ligands, where the activity can be reversibly turned on and off with different wavelengths of light. acs.org The design of "Photo-Adrenalines" and other photoswitchable β2-adrenergic receptor agonists represents the next generation of these tools. mdpi.com By modifying the N-benzyl or other parts of the epinephrine scaffold, researchers aim to create molecular switches that provide even finer control over adrenergic signaling, paving the way for novel therapeutic strategies and a deeper understanding of the physiological roles of epinephrine. nih.govacs.org

Q & A

Basic Research Questions

Q. How can researchers confirm the chemical identity and purity of N-Benzyl Epinephrine?

- Methodology : Use a combination of analytical techniques:

- NMR spectroscopy for structural elucidation (e.g., comparing 1H/13C NMR spectra to reference data) .

- HPLC with UV detection (e.g., C18 column, mobile phase: methanol/water with 0.1% trifluoroacetic acid) to assess purity (>97%) .

- Pharmacopeial assays (e.g., ferro-citrate solution titration) for quantification, adapted from USP standards for epinephrine derivatives .

Q. What synthetic routes are reported for this compound?

- Key methods :

- Single-step nitrone synthesis : Utilize N-benzyl aspartate precursors with [3+2] cycloaddition reactions, as demonstrated for structurally related compounds .

- Challenges : Deprotection of the N-benzyl group may require Pd-catalyzed hydrogenation; however, competing reduction of aromatic moieties (e.g., furans) complicates this step .

Q. Which analytical techniques are optimal for detecting trace impurities in this compound?

- Recommended protocols :

- Capillary electrophoresis (CE) with chiral selectors (e.g., β-cyclodextrin derivatives) for enantiomeric separation .

- LC-MS/MS for quantifying degradation products (e.g., oxidized metabolites) with a detection limit of 0.1 ng/mL .

Advanced Research Questions

Q. How should experimental designs account for variable pharmacological effects of this compound in behavioral studies?

- Factorial design : Use a two-factorial Generalized Linear Model (GLM) to isolate effects of substituents (e.g., -OMe, -F) and concentration (e.g., 20 mg/L) in zebrafish models .

- Control variables : Conduct parallel experiments within a single day to eliminate circadian rhythm interference .

Q. How can contradictory data on adrenergic receptor binding affinity be resolved?

- Approach :

- Replicate assays under standardized buffer conditions (pH 7.4, 25°C) .

- Meta-analysis : Compare binding constants (Kd) across studies using AI-driven platforms to identify confounding variables (e.g., solvent polarity, temperature gradients) .

Q. What methodologies enable enantiomeric resolution of this compound for receptor-specific studies?

- CE optimization : Apply a central composite design (CCD) to adjust pH (8.5–9.5), voltage (15–25 kV), and chiral selector concentration (10–20 mM β-cyclodextrin) .

- Validation : Confirm resolution via circular dichroism (CD) spectroscopy and cross-reference with pharmacopeial monographs .

Q. How can stability studies address this compound’s susceptibility to oxidative degradation?

- Protocol :

- Forced degradation : Expose samples to H2O2 (0.3% v/v) or UV light (254 nm) and monitor degradation via HPLC .

- Stabilizers : Test antioxidants (e.g., sodium metabisulfite) under refrigerated (4°C) vs. ambient storage .

Q. What role can AI/ML play in analyzing dose-response relationships for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.